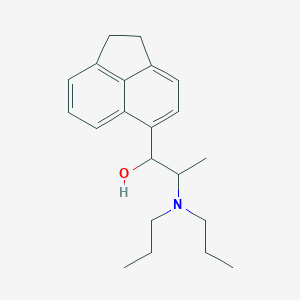
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol is a complex organic compound that features a unique structure combining an acenaphthylene moiety with a dipropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol typically involves multiple steps:
Formation of the Acenaphthylene Moiety: This can be achieved through the cyclization of naphthalene derivatives under specific conditions.
Introduction of the Dipropylamino Group: This step involves the reaction of the acenaphthylene derivative with dipropylamine in the presence of a suitable catalyst.
Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often requiring precise control of temperature and pH.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed:
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced analogs with modified hydrogen content.
Substitution Products: Substituted compounds with new functional groups replacing original ones.
Applications De Recherche Scientifique
1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dimethylamino)propan-1-ol
- 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(diethylamino)propan-1-ol
Uniqueness: 1-(1,2-Dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6279-70-5 |
|---|---|
Formule moléculaire |
C21H29NO |
Poids moléculaire |
311.5 g/mol |
Nom IUPAC |
1-(1,2-dihydroacenaphthylen-5-yl)-2-(dipropylamino)propan-1-ol |
InChI |
InChI=1S/C21H29NO/c1-4-13-22(14-5-2)15(3)21(23)19-12-11-17-10-9-16-7-6-8-18(19)20(16)17/h6-8,11-12,15,21,23H,4-5,9-10,13-14H2,1-3H3 |
Clé InChI |
RXQTXHXIAGVMRZ-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CCC)C(C)C(C1=CC=C2CCC3=C2C1=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


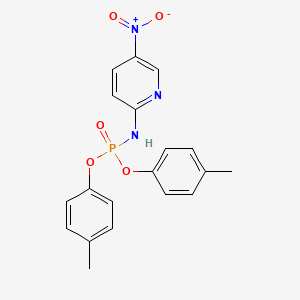
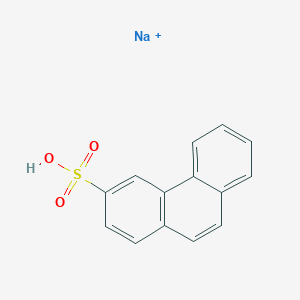
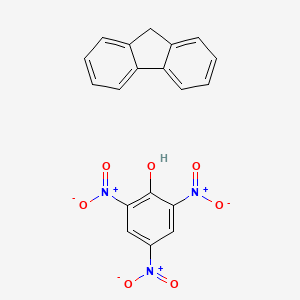
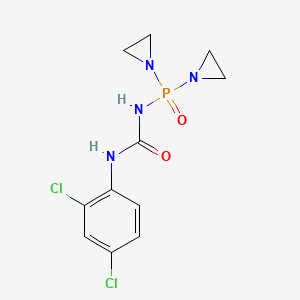
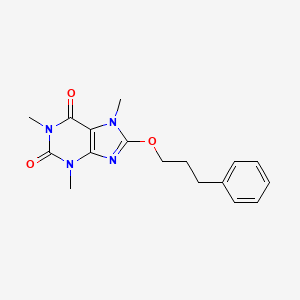
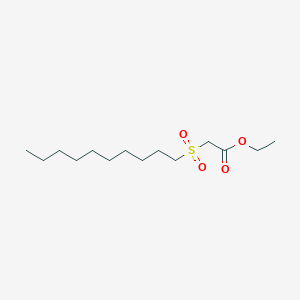
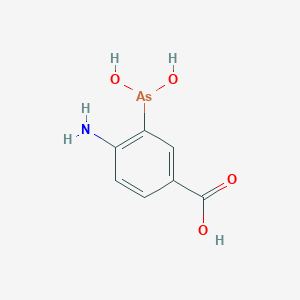
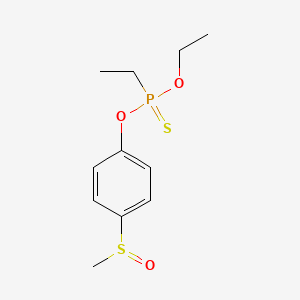
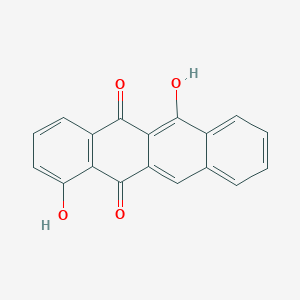
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)

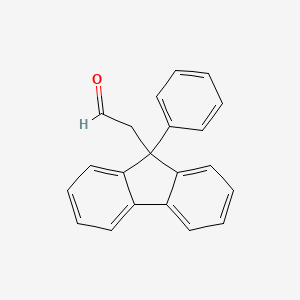
![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-(diethylamino)-1-(6-methoxyquinolin-4-yl)ethanol](/img/structure/B14738414.png)
![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
